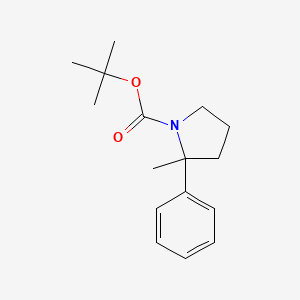![molecular formula C22H16Cl2N4O2 B2517291 2,4-ジクロロ-N-(2-メチル-4-(2-メチル-4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)フェニル)ベンザミド CAS No. 921522-20-5](/img/structure/B2517291.png)
2,4-ジクロロ-N-(2-メチル-4-(2-メチル-4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)フェニル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound that falls under the category of benzamides. It has an intricate structure characterized by multiple aromatic rings and functional groups, making it a molecule of significant interest in various fields of scientific research.
科学的研究の応用
2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used in studies involving aromatic compounds, reaction mechanisms, and synthesis of complex molecules.
Biology: Its biological activity is of interest, particularly in the study of enzyme interactions and cell signaling pathways.
Medicine: Research explores its potential as a therapeutic agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: Its derivatives may have applications in material science, including the development of novel polymers and coatings.
準備方法
Synthetic routes and reaction conditions: The synthesis of 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves the condensation of specific aromatic amines and acids under controlled conditions. The reaction usually requires the use of catalysts and solvents to facilitate the formation of the final product. Purification steps, such as recrystallization or chromatography, are necessary to isolate the pure compound.
Industrial production methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures higher yields and purity while reducing production costs. The process may also involve advanced techniques such as microwave-assisted synthesis to enhance reaction rates.
化学反応の分析
Types of reactions it undergoes: 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used: Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions often require specific temperatures, pH levels, and solvents to proceed efficiently.
Major products formed from these reactions: The oxidation reactions may yield quinone derivatives, while reduction reactions produce various amine derivatives. Substitution reactions can introduce different functional groups, altering the compound's properties and reactivity.
作用機序
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, disrupt cell signaling pathways, or modulate receptor functions. The exact mechanism depends on its structural features and the nature of the target molecules.
類似化合物との比較
Compared to other benzamides, 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide stands out due to its unique substitution pattern and functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
N-(2-methyl-4-(4-oxo-4H-pyrido[2,3-d]pyrimidin-3-yl)phenyl)benzamide
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
特性
IUPAC Name |
2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWSHANUTZGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2517218.png)
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)




![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2517231.png)
